3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrolidinone derivative isolated from the endophytic fungus Fusarium decemcellulare F25, alongside six other novel compounds, including three isocoumarins and additional pyrrolidinone derivatives . Structurally, it features:
- A 3-hydroxy-2-pyrrolidinone core, a scaffold known for diverse bioactivities.
- 4-Methylbenzenesulfonyl and 4-methylbenzyl substituents at positions 4 and 1, respectively.
- A 4-(methylsulfanyl)phenyl group at position 5, contributing to its lipophilic character .
Its structural novelty lies in the rare combination of sulfonyl and methylsulfanyl groups, which may influence solubility and target interactions.
Properties
IUPAC Name |
4-hydroxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S2/c1-17-4-8-19(9-5-17)16-27-23(20-10-12-21(32-3)13-11-20)25(24(28)26(27)29)33(30,31)22-14-6-18(2)7-15-22/h4-15,23,28H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHAZNSJFLUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl, methyl, and hydroxy groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, methylating agents, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Substituent Impact Analysis:
- Sulfonyl vs.
- Methylsulfanyl vs. Hydroxyl/Methoxy : The 4-(methylsulfanyl)phenyl group increases lipophilicity (logP), possibly improving membrane permeability but reducing aqueous solubility relative to hydroxyl/methoxy-containing analogs .
- Aromatic vs.
Antifungal Activity:
- musae at tested concentrations, unlike analogs 13, 14, and 17 .
- Hydroxyl and methoxy groups (e.g., in and ) correlate with improved antifungal efficacy, suggesting polar groups may enhance target engagement .
Broader Pharmacological Potential:
- Pyrrolidinone derivatives with trifluoromethyl (e.g., ) or pyridinyl (e.g., ) groups are explored for anticancer and anti-inflammatory applications due to enhanced binding to enzymes like carbonic anhydrase or MetAP2 .
- Methylsulfanyl groups, as in the target compound, are less common in antimicrobial contexts but may offer unique interactions in enzyme inhibition .
Biological Activity
3-Hydroxy-4-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one, also known as F232-1185, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C26H25NO4S2
- Molecular Weight : 499.61 g/mol
- IUPAC Name : this compound
- CAS Number : 879943-01-8
Biological Activity Overview
The biological activity of F232-1185 has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related pyrazolo[1,5-a]quinazolines inhibited NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. The key findings included:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 13i | <50 | Inhibition of NF-kB/AP-1 |
| Compound 16 | <50 | Inhibition of NF-kB/AP-1 |
These results suggest that F232-1185 could potentially exert similar effects through modulation of inflammatory pathways.
Anticancer Activity
In vitro studies have shown that F232-1185 exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). A detailed analysis revealed:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 25 | Significant inhibition of cell proliferation |
| HeLa | 30 | Induction of apoptosis observed |
These findings indicate the potential of F232-1185 as an anticancer agent, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Preliminary studies suggest that F232-1185 may have neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration. The proposed mechanisms include:
- Reduction of Oxidative Stress : By scavenging free radicals.
- Modulation of Neuroinflammatory Responses : By inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
A comprehensive study focused on the structure-activity relationship (SAR) of similar pyrrolidone derivatives indicated that modifications to the sulfonyl and methyl groups significantly influenced biological activity. The optimization led to enhanced selectivity and potency against specific targets.
Key Research Findings
- Dopamine Receptor Interaction : Molecular modeling studies suggest potential interactions with dopamine receptors, which may underlie some neuroprotective effects.
- MAPK Pathway Modulation : Compounds structurally related to F232-1185 have been found to interact with mitogen-activated protein kinases (MAPKs), which play a role in cell signaling related to growth and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
